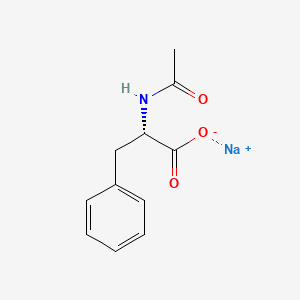
N-Acetylphenylalanine sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Afalanine sodium can be synthesized through the amidomalonate synthesis method. This involves the amination of alpha-bromocarboxylic acids, which are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The resulting bromoacids are then aminated to form alpha-aminocarboxylic acids .
Industrial Production Methods
In industrial settings, solid hydrated alkali metal salts of amino acids, including Afalanine sodium, are prepared by intimately contacting fine particles of the amino acid with sodium hydroxide in a substantially dry solid state. The reaction may be initiated by heating a mixture of powders or by grinding solid amino acid with solid hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions
Afalanine sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afalanine sodium can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Afalanine sodium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential antidepressant properties and its use in the formulation of novel pharmaceuticals.
Industry: Utilized in the production of artificial sweeteners and as a component in various industrial processes
Wirkmechanismus
Afalanine sodium exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors in the body, influencing metabolic pathways.
Pathways Involved: It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Afalanine sodium can be compared with other similar compounds, such as:
Alanine: A non-essential amino acid involved in protein synthesis and energy production.
Beta-Alanine: A non-proteogenic amino acid that acts as a precursor to carnosine synthesis and is used to improve exercise performance
Phenylalanine: An essential amino acid that serves as a building block for proteins and is involved in the production of neurotransmitters.
Afalanine sodium is unique due to its specific antidepressant properties and its role as a metabolite, distinguishing it from other amino acids and their derivatives.
Eigenschaften
CAS-Nummer |
70461-63-1 |
|---|---|
Molekularformel |
C11H12NNaO3 |
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
sodium;(2S)-2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C11H13NO3.Na/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1/t10-;/m0./s1 |
InChI-Schlüssel |
RBMBEFVVHHNLAR-PPHPATTJSA-M |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




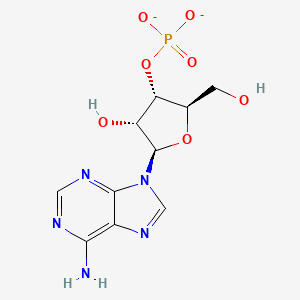
![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
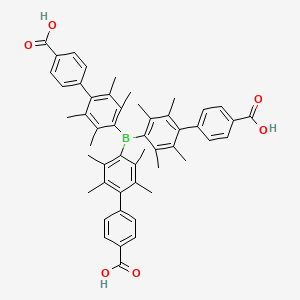
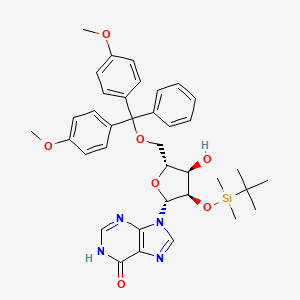
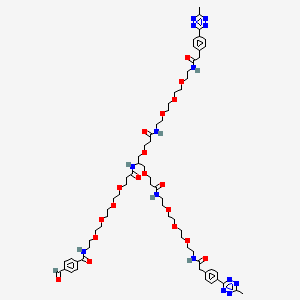


![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)

